

Application Notes and Protocols: N'-hydroxyoctanimidamide (N-Hydroxyoctanamide)

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Compound of Interest

Compound Name: *N'-hydroxyoctanimidamide*

Cat. No.: B15246579

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of **N'-hydroxyoctanimidamide**, more commonly known as N-Hydroxyoctanamide or Caprylhydroxamic Acid (CAS 7377-03-9). This document also outlines its primary mechanism of action and provides a general experimental workflow for assessing its inhibitory activity.

Chemical and Physical Properties

N-Hydroxyoctanamide is a versatile organic compound with a hydroxamic acid functional group, which is key to its biological activity. Its properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ NO ₂	[1][2]
Molecular Weight	159.23 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Melting Point	78-81 °C	[4]
Solubility in Water	1.55 g/L (at 23 °C)	
Solubility in DMSO	200 mg/mL	[3]
logP (octanol-water)	1.3	[2]

Mechanism of Action and Biological Applications

The primary mechanism of action of N-Hydroxyoctanamide is its function as a chelating agent. The hydroxamic acid moiety forms strong complexes with metal ions, particularly divalent and trivalent cations like iron (Fe^{2+} , Fe^{3+}) and zinc (Zn^{2+}). This ability to sequester essential metal ions underlies its significant antimicrobial and enzyme-inhibiting properties.

- **Antimicrobial Activity:** By chelating iron, N-Hydroxyoctanamide deprives microorganisms of this essential nutrient, thereby inhibiting their growth. This makes it an effective bacteriostatic and fungistatic agent.
- **Enzyme Inhibition:** Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. N-Hydroxyoctanamide can inhibit these enzymes by chelating the metal ion in their active site.^{[5][6]} Examples of enzymes inhibited by hydroxamic acid-containing compounds include:
 - **Urease:** N-Hydroxyoctanamide is a potent inhibitor of urease, with a reported IC₅₀ of 0.25 \pm 0.1 mM.
 - **Matrix Metalloproteinases (MMPs):** The hydroxamic acid group is a well-known zinc-binding group that can inhibit MMPs, which are involved in tissue remodeling and diseases like cancer.^[5]
 - **Histone Deacetylases (HDACs):** Many HDAC inhibitors feature a hydroxamic acid moiety that chelates the zinc ion in the enzyme's active site, leading to changes in gene expression.^{[6][7][8]}

Due to these properties, N-Hydroxyoctanamide and similar compounds are valuable tools in drug discovery and development, particularly in the fields of oncology, infectious diseases, and inflammation.

Stock Solution Preparation

Materials

- N-Hydroxyoctanamide powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Ethanol, absolute
- Phosphate-buffered saline (PBS), sterile
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips

Protocol for High-Concentration Stock in DMSO (Recommended)

This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

- Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of N-Hydroxyoctanamide powder using a calibrated analytical balance.
- Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 628 μ L of DMSO to 10 mg of N-Hydroxyoctanamide).
- Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but is not typically required given its high solubility in DMSO.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile vials.
- Storage: Store the aliquots at -20°C or -80°C.

Protocol for Working Solutions in Ethanol or PBS

For some cell-based assays, a high concentration of DMSO may be toxic. In such cases, further dilution into ethanol or an aqueous buffer like PBS is necessary. It is important to note

that the solubility of N-Hydroxyoctanamide in aqueous solutions is significantly lower than in DMSO.

- **Intermediate Dilution (Optional):** If a lower DMSO concentration is required in the final working solution, first dilute the high-concentration DMSO stock into absolute ethanol.
- **Final Dilution:** For the final working solution, slowly add the DMSO or ethanol stock to the aqueous buffer (e.g., PBS) while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum and a vehicle control should be used in experiments.

Note: Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Storage and Stability

Proper storage is crucial to maintain the integrity of N-Hydroxyoctanamide stock solutions.

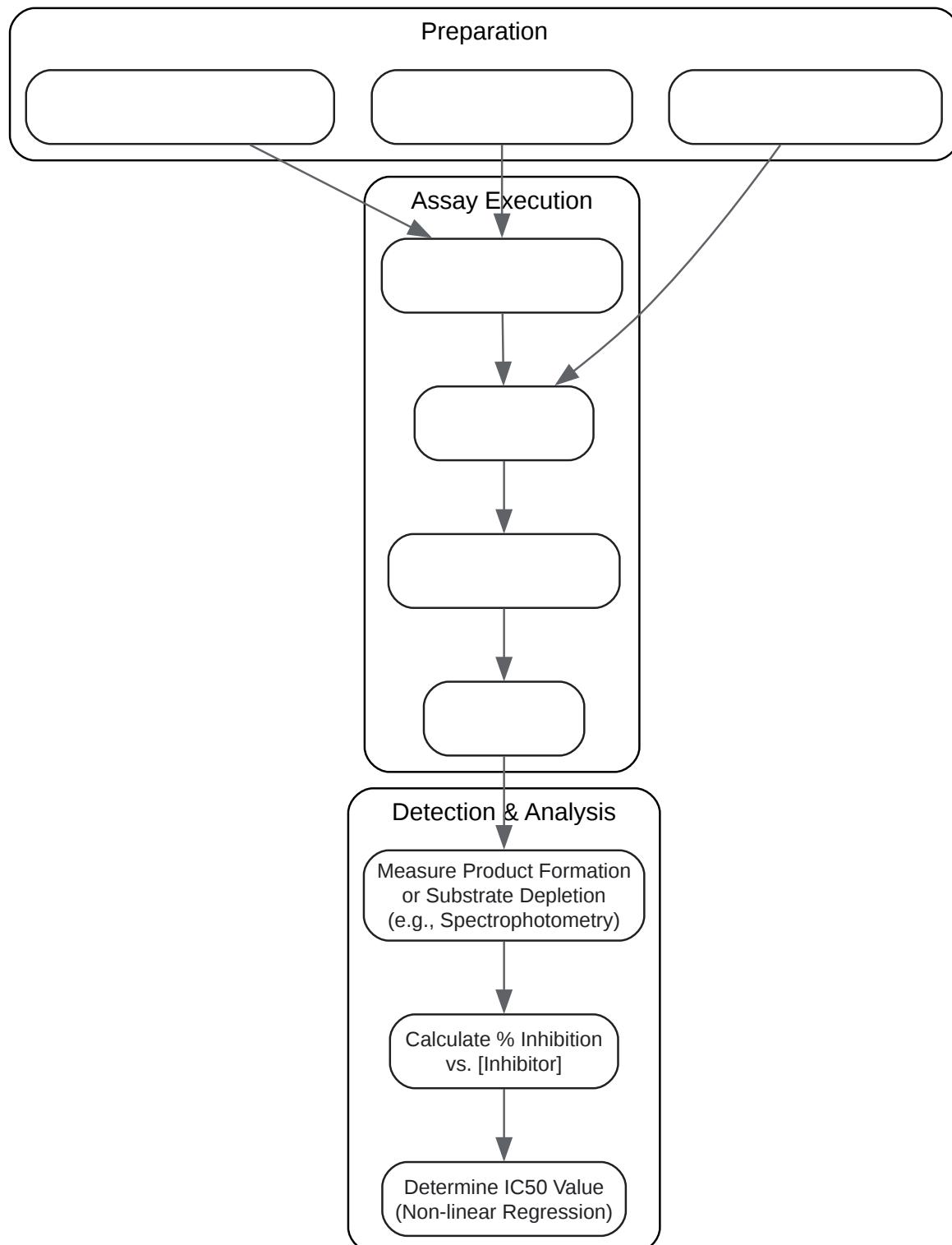
Storage Condition	Stability
Solid Powder	Stable at room temperature when stored in a dry, dark place.
-20°C in DMSO	Stable for up to 1 year.[3]
-80°C in DMSO	Stable for up to 2 years.[3]

Important Considerations:

- Avoid repeated freeze-thaw cycles.[3]
- Protect solutions from light, although specific data on light sensitivity is limited, it is good practice for all stock solutions.
- Ensure vials are tightly sealed to prevent solvent evaporation and water absorption, especially when using DMSO.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the half-maximal inhibitory concentration (IC_{50}) of N-Hydroxyoctanamide against a target enzyme.



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Caption: Workflow for IC50 Determination of an Enzyme Inhibitor.

Signaling Pathway: Inhibition of Metalloenzymes

N-Hydroxyoctanamide, through its hydroxamic acid moiety, acts as a potent inhibitor of metalloenzymes by chelating the catalytic metal ion (typically Zn^{2+}) in the active site. This prevents the substrate from binding and/or the enzyme from carrying out its catalytic function. The diagram below illustrates this general mechanism of inhibition.

Caption: Mechanism of Metalloenzyme Inhibition by N-Hydroxyoctanamide.

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